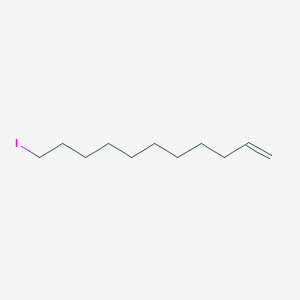

11-Iodoundec-1-ene

Description

11-Iodoundec-1-ene (CAS: 7766-49-6) is a halogenated alkene with the molecular formula C₁₁H₂₁I and an average molecular weight of 279.90 g/mol. Its structure consists of an 11-carbon chain with an iodine atom at the terminal position and a double bond at the first carbon. This compound is synthesized via a two-step reaction involving 11-Undecenol, iodine, triphenyl phosphane, and imidazole in anhydrous dichloromethane, achieving a high yield of 98% . Key applications include its role as a precursor in synthesizing biologically relevant indole derivatives, such as 1-iodo-3-(undec-10-enyloxy)benzene, which is critical in pharmaceutical and organic chemistry research .

Properties

IUPAC Name |

11-iodoundec-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21I/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNLZUIWHBPGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455933 | |

| Record name | 1-Iodo-10-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-49-6 | |

| Record name | 11-Iodo-1-undecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-10-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

11-Iodoundec-1-ene can be synthesized through several methods. One commonly used method involves the reaction of 1-undecene with iodine in the presence of a catalyst such as copper iodide. This method offers a high yield of the desired product and is relatively efficient. Another method involves the reaction of 1-undecene with iodine monochloride, which also provides a good yield of this compound. this method requires careful handling due to the toxicity of iodine monochloride.

Chemical Reactions Analysis

11-Iodoundec-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common reagents and conditions used in these reactions include catalysts like copper iodide and iodine monochloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-Iodoundec-1-ene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Preliminary studies suggest that it may exhibit antimicrobial and antifungal properties.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action and biological targets of 11-Iodoundec-1-ene are not well-studied, and further research is needed to fully understand its mode of action. preliminary studies suggest that it may exhibit antimicrobial and antifungal properties by affecting cell function and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Differences

- Bond Strength and Reactivity : The C–I bond in 11-Iodoundec-1-ene is weaker than the C–Cl bond in 11-Chloro-1-undecene, making the former more reactive in nucleophilic substitution and elimination reactions. This property is leveraged in synthetic routes requiring efficient leaving groups, such as in the formation of aryl ethers (e.g., compound 514 in ) .

- Molecular Weight and Physical Properties: The iodine atom contributes to a significantly higher molecular weight (279.90 vs. 188.74 g/mol), which may influence boiling points, density, and solubility.

Research and Application Insights

- 11-Chloro-1-undecene lacks documented applications in the provided evidence, though chlorinated alkenes are typically used in polymerization or as intermediates in organic synthesis where slower reaction kinetics are advantageous .

Biological Activity

11-Iodoundec-1-ene, with the molecular formula C₁₁H₂₁I, is a halogenated alkene that has garnered interest in various fields due to its potential biological activities. Despite its promising applications, the biological mechanisms and targets of this compound remain underexplored. This article aims to summarize current knowledge regarding the biological activity of this compound, including its synthesis, potential applications, and preliminary findings related to its biological effects.

Synthesis of this compound

The compound can be synthesized through several methods:

- Reaction with Iodine : The most common method involves the reaction of 1-undecene with iodine in the presence of a catalyst such as copper iodide, yielding a high product yield.

- Iodine Monochloride Method : Another effective method utilizes iodine monochloride, though it requires careful handling due to toxicity concerns associated with iodine monochloride.

This compound undergoes various chemical reactions:

- Substitution Reactions : The iodine atom can be substituted with other functional groups.

- Oxidation Reactions : It can be oxidized to form corresponding alcohols or ketones.

- Reduction Reactions : The iodine atom can be reduced to yield the corresponding hydrocarbon.

Antimicrobial and Antifungal Properties

Preliminary studies have indicated that this compound may exhibit antimicrobial and antifungal properties. These effects are hypothesized to arise from its ability to disrupt cell function and interfere with signal transduction pathways. However, specific mechanisms remain poorly understood, necessitating further research to elucidate these interactions .

Case Studies and Research Findings

A notable study investigated the synthesis of phosphonates using this compound as a precursor. This research highlighted its potential in developing compounds with biological activity, particularly as serine hydrolase inhibitors and activity-based probes for pharmaceutical applications. The study demonstrated that derivatives synthesized from this compound could possess significant antimicrobial properties against various bacterial strains .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-Undecene | Non-halogenated alkene | Generally lower biological activity compared to halogenated variants |

| Iodobenzene | Aromatic compound | Exhibits different reactivity and biological interactions due to aromaticity |

This comparison underscores the potential advantages of halogenated alkenes like this compound in biological applications.

The precise mechanism of action for this compound is still not well defined. Current hypotheses suggest that its biological activity may involve:

- Interaction with cellular membranes leading to permeability changes.

- Modulation of enzyme activities or receptor interactions within target cells.

Q & A

Q. What are the optimal synthetic pathways for 11-Iodoundec-1-ene, and how can purity be maximized during synthesis?

Methodological Answer:

- Experimental Design : Use controlled iodination of undec-1-ene under inert conditions (e.g., N₂ atmosphere) with iodine and a radical initiator. Monitor reaction progress via TLC or GC-MS.

- Critical Variables : Temperature (50–80°C), reaction time (6–24 hrs), and catalyst type (e.g., AIBN vs. peroxides) significantly influence yield and purity .

- Data Validation : Compare NMR (¹H, ¹³C) and FTIR spectra with literature data to confirm structural integrity. Purity can be quantified via HPLC with UV detection .

Q. How can spectroscopic techniques distinguish this compound from structurally similar alkenes?

Methodological Answer:

Q. What are the baseline reactivity trends of this compound in common organic reactions (e.g., elimination, substitution)?

Methodological Answer:

- Comparative Studies : Conduct parallel experiments using alternative alkyl iodides (e.g., 1-iodohexane) to isolate steric/electronic effects.

- Kinetic Analysis : Track reaction rates under varying solvents (polar vs. nonpolar) and nucleophiles (e.g., NaCN, KOtBu) .

- Data Interpretation : Use Arrhenius plots to differentiate between SN2 and E2 mechanisms .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies for this compound-mediated cross-couplings be resolved?

Methodological Answer:

- Hypothesis Testing : Systematically vary catalyst loading (e.g., Pd(0) vs. Cu(I)), ligands (phosphine vs. N-heterocyclic carbenes), and substrates (aryl vs. alkyl halides).

- Statistical Validation : Apply ANOVA to identify significant variables across datasets. Address confounding factors (e.g., moisture sensitivity) via rigorous drying protocols .

- Meta-Analysis : Aggregate data from peer-reviewed studies using standardized metrics (e.g., turnover frequency) to reduce bias .

Q. What advanced strategies enable stereocontrol in this compound-derived polymers or macrocycles?

Methodological Answer:

- Template-Directed Synthesis : Use chiral auxiliaries or supramolecular hosts to enforce specific geometries during polymerization.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track stereochemical outcomes .

- Benchmarking : Compare results with computational models (e.g., MD simulations) to validate mechanistic assumptions .

Q. How do solvent polarity and counterion effects influence the electrochemical behavior of this compound?

Methodological Answer:

- Cyclic Voltammetry : Measure oxidation/reduction potentials in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.

- Ion-Pairing Studies : Replace iodide with tetrafluoroborate or hexafluorophosphate to assess counterion impact on redox stability .

- Data Synthesis : Correlate electrochemical data with Hammett parameters to predict reactivity in novel solvent systems .

Data Integrity and Reproducibility

Q. What safeguards ensure reproducibility in kinetic studies of this compound decomposition?

Methodological Answer:

- Protocol Standardization : Pre-equilibrate reactants at fixed temperatures (±0.1°C) and document humidity levels.

- Blind Trials : Assign replicate experiments to different researchers to minimize procedural bias .

- Open Data Practices : Share raw kinetic datasets (e.g., time-concentration curves) in public repositories with metadata on instrumentation calibration .

Q. How can researchers mitigate discrepancies between computational and experimental vibrational spectra?

Methodological Answer:

- Error Analysis : Quantify basis set limitations (e.g., B3LYP/6-31G* vs. M06-2X/def2-TZVP) in DFT calculations.

- Experimental Calibration : Validate IR peak assignments using isotopically labeled analogs (e.g., deuterated derivatives) .

- Peer Review : Submit conflicting data for third-party validation via collaborative platforms .

Emerging Research Directions

Q. What role does this compound play in photoinduced C–I bond activation mechanisms?

Methodological Answer:

Q. How can machine learning optimize reaction conditions for this compound-based multicomponent reactions?

Methodological Answer:

- Dataset Curation : Compile historical reaction data (yields, temps, catalysts) into training sets.

- Algorithm Selection : Use random forest or neural networks to predict optimal conditions for untested substrates .

- Validation Loops : Iteratively refine models using high-throughput robotic screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.